molecular formula C10H11NO5 B1425513 4-Hydroxy-3-nitro-5-propoxybenzaldehyde CAS No. 871085-51-7

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Cat. No.: B1425513
CAS No.: 871085-51-7
M. Wt: 225.2 g/mol
InChI Key: XOTMRYLMVFWNPI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is an organic compound with the molecular formula C10H11NO5. It is characterized by a benzaldehyde core substituted with hydroxy, nitro, and propoxy groups. This compound is known for its lemon-yellow crystalline appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde typically involves the nitration of 4-hydroxy-5-propoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The process involves the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar nitration techniques. The reaction is optimized for higher yields and purity, often involving recrystallization steps to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde involves its reactive functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in electron-withdrawing interactions, and the aldehyde group can undergo nucleophilic addition reactions. These interactions make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde is unique due to the presence of the propoxy group, which enhances its solubility in organic solvents and modifies its reactivity compared to its analogs .

Properties

IUPAC Name

4-hydroxy-3-nitro-5-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTMRYLMVFWNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722811
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871085-51-7
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-4,5-dipropoxybenzaldehyde (153 mg, 0.573 mmol) in anhydrous CH2Cl2 (5 mL) was added anhydrous AlCl3 (151 mg, 1.15 mmol) at 0° C., after the addition, the reaction mixture was stirred at 50° C. for 1 hour. The reaction was quenched by water (20 mL), and the mixture was acidified with 2N aqueous HCl solution (20 mL), followed by a standard aqueous/EtOAc workup. Purification by column chromatography gave Intermediate 65 (126 mg, yield: 97.7%).
Name
3-nitro-4,5-dipropoxybenzaldehyde
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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